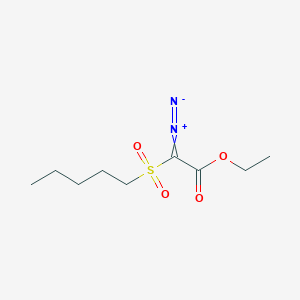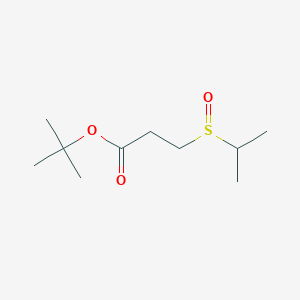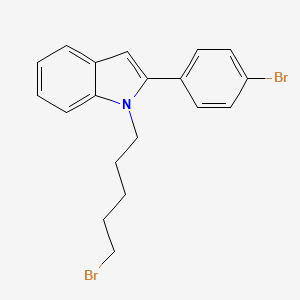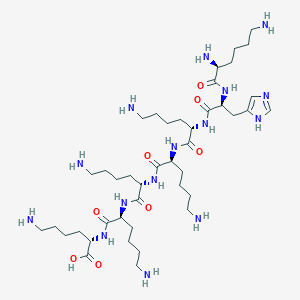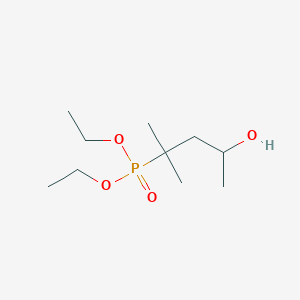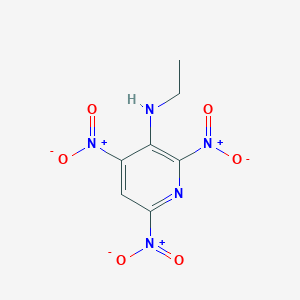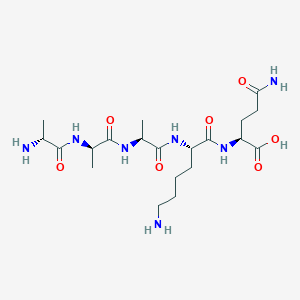
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine is a peptide compound composed of five amino acids: D-alanine, D-alanine, L-alanine, L-lysine, and L-glutamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-lysine, and L-glutamine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.
化学反応の分析
Types of Reactions
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing agents can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with oxidized side chains.
Reduction: Reduced forms of the peptide.
Substitution: Peptides with modified side chains.
科学的研究の応用
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine has several applications in scientific research:
Chemistry: Studied for its unique peptide bonds and potential as a building block for more complex molecules.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and as a model compound for peptide synthesis techniques.
作用機序
The mechanism of action of D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamine: Unique for its specific sequence of amino acids.
Other Peptides: Similar peptides may include those with different sequences or modifications, such as D-Alanyl-D-alanyl-L-alanyl-L-lysyl-L-glutamic acid.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D- and L-amino acids. This combination can result in distinct structural and functional properties compared to other peptides.
特性
CAS番号 |
923026-07-7 |
|---|---|
分子式 |
C20H37N7O7 |
分子量 |
487.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H37N7O7/c1-10(22)16(29)24-11(2)17(30)25-12(3)18(31)26-13(6-4-5-9-21)19(32)27-14(20(33)34)7-8-15(23)28/h10-14H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,33,34)/t10-,11-,12+,13+,14+/m1/s1 |
InChIキー |
MLRKTSQLQMPIPN-DGTMBMJNSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
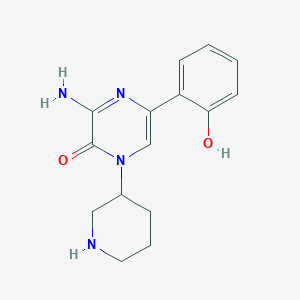
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
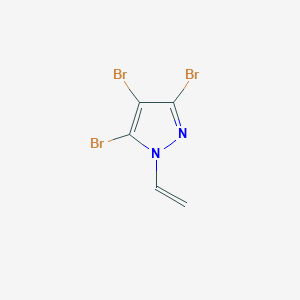
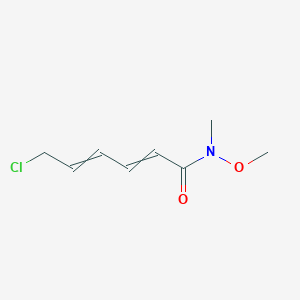
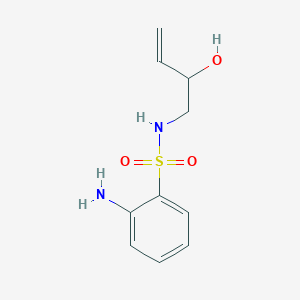
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
